5'-Thymidylic acid,3'-azido-3'-deoxy-
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Overview
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy- is a modified nucleotide analog. It is structurally similar to thymidine monophosphate but contains an azido group at the 3’ position of the deoxyribose sugar. This modification makes it a valuable compound in various biochemical and pharmaceutical applications, particularly in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy- typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a trityl group to prevent unwanted reactions.
Introduction of the azido group: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by sodium azide to introduce the azido group.
Deprotection: The trityl group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Click chemistry:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Copper(I) catalysts: Used in click chemistry reactions.
Tosyl chloride: Used for converting the hydroxyl group to a leaving group.
Major Products
Triazoles: Formed from click chemistry reactions.
Substituted thymidine derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5’-Thymidylic acid, 3’-azido-3’-deoxy- has several scientific research applications:
Antiviral research: It is a potent inhibitor of HIV-1 replication and is used in the development of antiviral drugs.
Bioconjugation: The azido group allows for easy conjugation with other molecules, making it useful in bioconjugation studies.
Molecular biology: Used in studies involving DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxy-5-fluorocytidine: Another nucleotide analog with an azido group at the 3’ position.
3’-Azido-3’-deoxy-5’-O-tritylthymidine: A protected derivative of 5’-Thymidylic acid, 3’-azido-3’-deoxy-.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy- is unique due to its specific modification at the 3’ position, which allows it to act as a chain terminator in DNA synthesis. This property makes it particularly effective in antiviral applications, distinguishing it from other nucleotide analogs .
Properties
Molecular Formula |
C10H13N5NaO7P |
---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChI Key |
FVNHKXYKJMCQDY-HNPMAXIBSA-M |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+] |
Origin of Product |
United States |
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